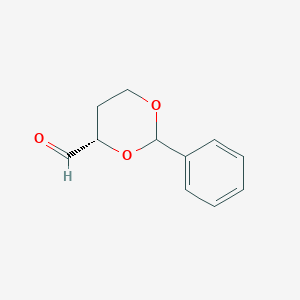![molecular formula C7H12N8 B14233286 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine CAS No. 389132-02-9](/img/structure/B14233286.png)
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a tetrazole ring fused with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an azide-containing reagent. One common method involves the use of 3-aminopropyl azide and a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group into an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyrimidine derivatives.
科学研究应用
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems. Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidine: Another fused ring system with different electronic properties and reactivity.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring, similar in structure but with different functional groups.
Uniqueness
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of a tetrazole and pyrimidine ring system also provides a versatile scaffold for designing new compounds with diverse biological activities.
属性
CAS 编号 |
389132-02-9 |
|---|---|
分子式 |
C7H12N8 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
3-(3-azidopropyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H12N8/c8-11-10-4-2-6-15-7-9-3-1-5-14(7)12-13-15/h1-6H2 |
InChI 键 |
NCVBWKZEAKLLKU-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2N(C1)N=NN2CCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




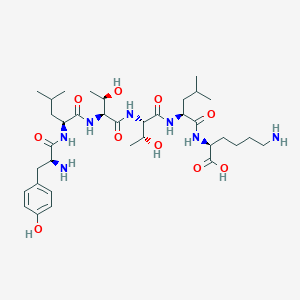
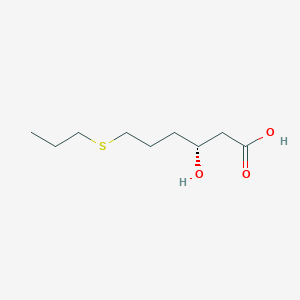
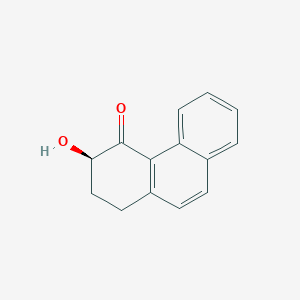
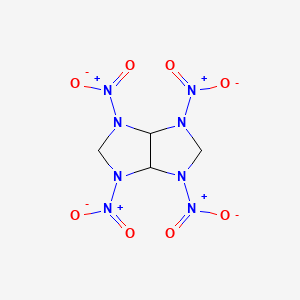
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
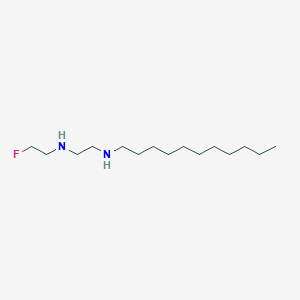
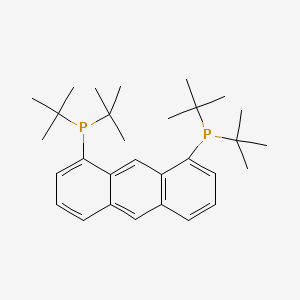

![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
